tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 254.71 g/mol. It is classified as a pyrrolopyridine derivative, specifically featuring a chloro substituent at the 6-position and a tert-butyl carboxylate group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of inhibitors targeting various biological pathways.
The compound is cataloged under CAS number 1649470-12-1 and has been referenced in various scientific literature for its structural and functional properties. It falls within the broader category of nitrogen-containing heterocycles, which are significant in pharmaceutical applications due to their diverse biological activities. The pyrrolopyridine structure is particularly relevant in drug design, as it can interact with biological targets effectively.
Methods and Technical Details:
The synthesis of tert-butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves several key steps:
Structure and Data:
The molecular structure of tert-butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be represented using various structural formulas:
O=C(N1CCC2=C1C=C(Cl)N=C2)OC(C)(C)C
FUDBNGZQHOMXHH-UHFFFAOYSA-N
This structure reveals a bicyclic framework where a pyrrole ring is fused to a pyridine ring, contributing to its unique chemical properties .
Reactions and Technical Details:
The compound can participate in several chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with improved properties .
Process and Data:
While specific mechanisms for tert-butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate are not extensively documented, compounds within this class have been shown to interact with various biological targets:
The precise mechanism typically involves binding to active sites on target proteins, leading to modulation of their activity .
Physical and Chemical Properties:
The physical properties such as boiling point and melting point are not extensively reported but can be inferred from similar compounds within the pyrrolopyridine class .
Scientific Uses:
tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has potential applications in:
CAS No.: 1492-61-1
CAS No.:
CAS No.:
CAS No.: 898434-63-4
CAS No.: 54123-15-8